

# High-performance liquid chromatography (HPLC) method for Nonadecanoic Acid quantification.

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Compound of Interest		
Compound Name:	Nonadecanoic Acid	
Cat. No.:	B056537	Get Quote

## Application Note: Quantification of Nonadecanoic Acid by HPLC with UV Detection

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Nonadecanoic acid** (C19:0) is a long-chain saturated fatty acid found in various biological and industrial samples. Accurate quantification of **nonadecanoic acid** is crucial for research in lipid metabolism, biomarker discovery, and quality control in pharmaceutical and nutraceutical products. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acids. However, due to the lack of a strong native chromophore, direct UV detection of saturated fatty acids is challenging. This application note details a sensitive and specific method for the quantification of **nonadecanoic acid** by reverse-phase HPLC following pre-column derivatization with p-bromophenacyl bromide (p-BPB) to enable UV detection.

### **Principle**

The carboxylic acid group of **nonadecanoic acid** is derivatized with p-bromophenacyl bromide, a reagent that introduces a phenacyl group, which is a strong chromophore. The resulting p-bromophenacyl ester of **nonadecanoic acid** can be readily detected by a UV-Vis detector. The



derivatized analyte is then separated from other components in the sample by reverse-phase HPLC and quantified based on a calibration curve generated from standards of known concentrations.

#### **Data Presentation**

The following tables summarize the quantitative data for the HPLC method for **nonadecanoic acid** analysis after derivatization with p-bromophenacyl bromide.

Table 1: Chromatographic Conditions and Performance

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	Acetonitrile
Mobile Phase B	Water
Gradient	80% A to 100% A over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detector	UV-Vis Diode Array Detector (DAD)
Detection Wavelength	254 nm
Injection Volume	20 μL
Expected Retention Time	~15-18 minutes

Table 2: Method Validation Parameters



Parameter	Result
Linearity Range	1 - 200 μg/mL (r² > 0.999)
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Precision (%RSD)	< 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery)	95 - 105%

## **Experimental Protocols**Preparation of Reagents and Standards

- Derivatization Reagent: Dissolve 10 mg of p-bromophenacyl bromide and 1 mg of 18-crown 6 ether in 1 mL of acetonitrile. Prepare this solution fresh daily.
- Standard Stock Solution of Nonadecanoic Acid (1 mg/mL): Accurately weigh 10 mg of nonadecanoic acid and dissolve it in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 μg/mL to 200 μg/mL.

#### **Sample Preparation and Derivatization**

- Lipid Extraction (from biological samples): For biological matrices, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent from the lipid extract to dryness under a stream of nitrogen.
- Derivatization:
  - Reconstitute the dried lipid extract or an aliquot of a **nonadecanoic acid**-containing sample in 100  $\mu$ L of acetonitrile.
  - Add 50 μL of the derivatization reagent.
  - Add 10 μL of a catalyst solution (e.g., 5% (v/v) N,N-diisopropylethylamine in acetonitrile).



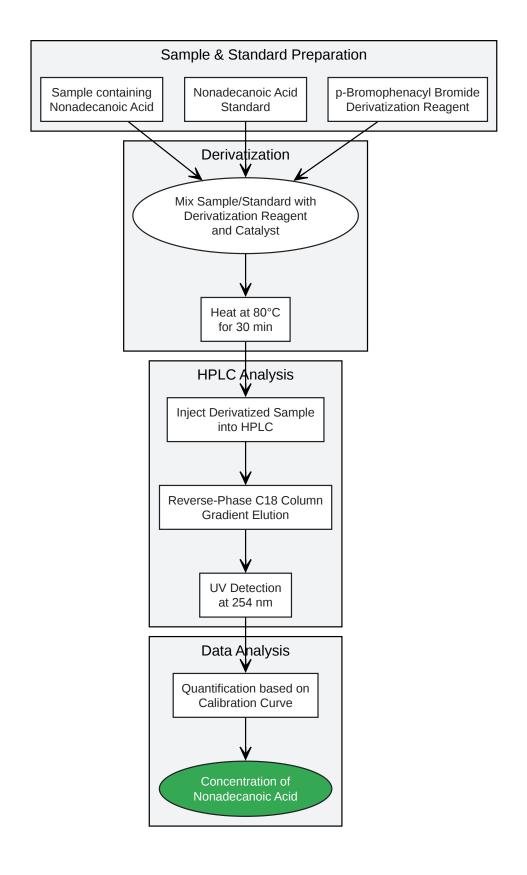
- Seal the reaction vial and heat at 80°C for 30 minutes.
- Cool the reaction mixture to room temperature.
- The sample is now ready for HPLC analysis.

#### **HPLC Analysis**

- Equilibrate the HPLC system with the initial mobile phase conditions (80% Acetonitrile, 20% Water) for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the derivatized standard solutions and samples.
- Run the HPLC gradient as described in Table 1.
- Monitor the absorbance at 254 nm.
- Identify the nonadecanoic acid p-bromophenacyl ester peak based on the retention time of the derivatized standard.
- Quantify the amount of nonadecanoic acid in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.

# Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow





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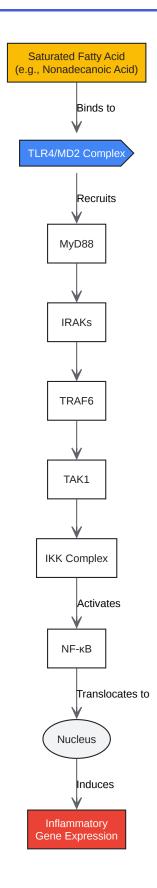
Caption: Experimental workflow for the HPLC quantification of **nonadecanoic acid**.



### **Saturated Fatty Acid-Induced TLR4 Signaling Pathway**

Saturated fatty acids, such as **nonadecanoic acid**, are known to activate pro-inflammatory signaling pathways through Toll-like receptor 4 (TLR4). This can contribute to the inflammatory processes associated with various metabolic diseases.





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Caption: Saturated fatty acid activation of the TLR4 signaling pathway.







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